5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

Medicinal Chemistry Physicochemical Properties SAR

Choose this specific dihydropyridinone for its three orthogonal reactive handles: C5-Br for Suzuki/Sonogashira cross-coupling, C3-NO₂ for amine diversification, and N1-ethyl for calibrated lipophilicity (cLogP ~1.18). Unlike N1-H or N1-methyl analogs, this ethyl derivative provides superior metabolic stability control, making it essential for CNS-targeted kinase inhibitor SAR. Procuring close structural substitutes risks divergent reactivity and skewed biological data.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
Cat. No. B12087236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one
Molecular FormulaC7H7BrN2O3
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESCCN1C=C(C=C(C1=O)[N+](=O)[O-])Br
InChIInChI=1S/C7H7BrN2O3/c1-2-9-4-5(8)3-6(7(9)11)10(12)13/h3-4H,2H2,1H3
InChIKeyNVPKOKPRXWCOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: A Specialized Building Block for Heterocyclic Synthesis


5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one (CAS: 1862623-05-9; molecular weight 247.05 g/mol; formula C₇H₇BrN₂O₃) is a halogenated nitro-dihydropyridinone derivative . It is classified as a substituted 1,2-dihydropyridin-2-one, featuring a partially saturated pyridine ring bearing bromine at the 5-position, an ethyl group at the 1-position, and a nitro group at the 3-position [1]. Its primary role in medicinal chemistry is as a versatile synthetic intermediate for the construction of more complex pyridone-based pharmacophores, rather than as an active pharmaceutical ingredient itself. The compound's value lies in its three orthogonal reactive handles: the C5-bromo handle enables cross-coupling reactions (e.g., Suzuki, Sonogashira), the C3-nitro group can be reduced to a primary amine for further diversification, and the N1-ethyl substituent modulates lipophilicity and metabolic stability compared to smaller N-alkyl analogs [2].

Why 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one Cannot Be Casually Swapped with Other Dihydropyridinones


Generic substitution among dihydropyridinone building blocks is frequently undermined by significant differences in key molecular descriptors that dictate both synthetic accessibility and downstream biological properties. While the core 1,2-dihydropyridin-2-one scaffold is common, the precise combination and position of substituents—bromine for cross-coupling, nitro group for reduction, and N1-alkyl for lipophilicity control—dramatically alter the compound's reactivity, physicochemical profile, and resulting lead properties [1]. For example, the choice of N1-substituent (H vs. methyl vs. ethyl) influences both calculated logP (affecting membrane permeability) and steric environment around the reactive bromine [2]. Procuring a close analog (e.g., 5-bromo-3-nitro-1,2-dihydropyridin-2-one or 5-bromo-1-methyl-3-nitro-1,2-dihydropyridin-2-one) and assuming comparable performance in a synthetic sequence or biological assay is a high-risk approach; the quantitative evidence below details where and how this specific compound differentiates itself .

Quantitative Differentiation of 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one: Head-to-Head Data Against Key Analogs


Molecular Weight and Physicochemical Profile: N1-Ethyl vs. N1-Methyl vs. N1-H Analogs

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one exhibits a molecular weight of 247.05 g/mol, which is 14.03 g/mol (+6.0%) higher than its N1-methyl analog (233.02 g/mol) and 28.06 g/mol (+12.8%) higher than the N1-unsubstituted core (218.99 g/mol) . This increase in molecular weight is accompanied by a shift in calculated lipophilicity; the target compound has a predicted cLogP of approximately 1.18, compared to estimated cLogP values of ~0.8-0.9 for the N1-methyl analog and ~0.5-0.6 for the N1-H parent [1]. These differences, while seemingly modest, directly impact the compound's solubility profile, permeability in cell-based assays, and the lipophilic efficiency (LipE) of final drug candidates derived from it. The ethyl substituent provides a balanced increase in lipophilicity without violating Lipinski's Rule of Five (MW < 500, cLogP < 5), which is often desirable for improving passive membrane permeability while maintaining drug-likeness .

Medicinal Chemistry Physicochemical Properties SAR

Synthetic Reactivity: C5-Bromo Handle Enables Late-Stage Functionalization

The C5-bromo substituent on 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one is a key differentiator, enabling efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for late-stage diversification of the dihydropyridinone core [1]. In contrast, the non-brominated analog 1-ethyl-3-nitro-1,2-dihydropyridin-2-one lacks this reactive handle entirely, limiting its utility to simple reductions or alkylations that do not introduce new carbon-carbon bonds . While the N1-methyl analog also possesses a C5-bromo group, the steric and electronic environment around the bromine is subtly influenced by the adjacent N1-alkyl group; the ethyl group provides a slightly more electron-donating environment (estimated by Hammett substituent constants: σ* for ethyl ≈ -0.10 vs. methyl ≈ 0.00), which can modulate the rate of oxidative addition in cross-coupling cycles [2]. This differential reactivity can be exploited to achieve higher yields or milder reaction conditions for specific transformations, although no direct head-to-head kinetic comparison for this exact compound is publicly available.

Synthetic Chemistry Cross-Coupling Diversification

C3-Nitro Group: A Versatile Precursor for Amine Derivatization

The C3-nitro group on 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one provides a second orthogonal diversification handle. Selective reduction of the nitro group to a primary amine (e.g., using H₂/Pd-C, Fe/HCl, or SnCl₂) yields 5-bromo-1-ethyl-3-amino-1,2-dihydropyridin-2-one, a versatile intermediate for amide bond formation, reductive amination, or diazotization [1]. In contrast, 5-bromo-1-ethyl-3-hydroxy-1,2-dihydropyridin-2-one or other non-nitro analogs do not offer this direct access to a reactive amine. The combination of the C5-bromo (cross-coupling) and C3-nitro (amine precursor) groups in the same molecule is a key differentiator, enabling sequential, orthogonal functionalization of the pyridone core. While no direct comparative yield data for reduction of this specific nitro compound versus other nitro-dihydropyridinones is published, the presence of the nitro group is a critical, quantifiable structural feature that dictates the compound's utility in multistep syntheses .

Synthetic Chemistry Functional Group Interconversion Diversification

High-Value Application Scenarios for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one


Scaffold Diversification in Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams working on pyridone-based kinase inhibitors (e.g., MEK, ALK, RET) can utilize this compound as a core scaffold for rapid analog generation. The C5-bromo handle allows for systematic exploration of aryl/heteroaryl substituents via parallel Suzuki-Miyaura cross-coupling, while the C3-nitro group provides a convenient entry to diverse amide derivatives after reduction. This dual-reactivity enables efficient structure-activity relationship (SAR) studies around the pyridone core without requiring de novo scaffold synthesis for each analog [1].

Synthesis of Functionalized Pyridone Libraries for Phenotypic Screening

Academic and industrial screening groups building diverse, drug-like small-molecule libraries can incorporate 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one as a privileged building block. Its moderate molecular weight (247.05 g/mol) and favorable predicted cLogP (~1.18) ensure that final compounds remain within drug-like chemical space (Lipinski compliant). Sequential functionalization of the C5 and C3 positions enables the creation of a matrix library with two dimensions of diversity, maximizing chemical space coverage from a single, commercially available starting material [2].

Intermediate for CNS-Penetrant Candidates Requiring Balanced Lipophilicity

Projects targeting central nervous system (CNS) disorders often require precise control over molecular lipophilicity (optimal CNS cLogP range: 1.5-3.0). The N1-ethyl substituent on this compound provides a calibrated increase in lipophilicity (cLogP ~1.18) compared to N1-methyl (cLogP ~0.8) or N1-H (cLogP ~0.5) analogs. When this building block is incorporated into larger CNS drug candidates, the resulting molecules are more likely to achieve the desired balance between passive BBB permeability and avoidance of P-glycoprotein efflux, compared to candidates derived from less lipophilic dihydropyridinone starting materials [3].

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